2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide
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Overview
Description
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as cyclopropyl, trifluoromethyl, and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE typically involves multi-step organic synthesis
Formation of Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions to form the pyrazole ring.
Introduction of Cyclopropyl and Trifluoromethyl Groups: These groups are introduced via nucleophilic substitution or addition reactions using reagents such as cyclopropyl bromide and trifluoromethyl iodide, often in the presence of a base like potassium carbonate.
Coupling with Fluorobenzyl Group: The final step involves coupling the pyrazole derivative with a fluorobenzyl halide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the intermediates using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl and fluorobenzyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group may yield cyclopropanone derivatives, while reduction of nitro groups can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. Its ability to modulate specific biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, the compound is explored for its use in the development of new materials with unique properties, such as enhanced stability, reactivity, or bioactivity.
Mechanism of Action
The mechanism of action of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- **2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE
- **2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(4-METHYLBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE
Uniqueness
The uniqueness of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and fluorobenzyl groups enhances its lipophilicity and potential for bioactivity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C21H21F4N5O |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]acetamide |
InChI |
InChI=1S/C21H21F4N5O/c1-12-20(13(2)29(27-12)10-14-3-7-16(22)8-4-14)26-19(31)11-30-17(15-5-6-15)9-18(28-30)21(23,24)25/h3-4,7-9,15H,5-6,10-11H2,1-2H3,(H,26,31) |
InChI Key |
QROYVWZNGHFFBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)CN3C(=CC(=N3)C(F)(F)F)C4CC4 |
Origin of Product |
United States |
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